Methyl dodonate A acetate Methyl dodonate A acetate
Brand Name: Vulcanchem
CAS No.: 349487-98-5
VCID: VC0210146
InChI: InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1
SMILES: CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol

Methyl dodonate A acetate

CAS No.: 349487-98-5

Cat. No.: VC0210146

Molecular Formula: C23H30O5

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl dodonate A acetate - 349487-98-5

Specification

CAS No. 349487-98-5
Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
IUPAC Name methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
Standard InChI InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1
SMILES CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Canonical SMILES CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Appearance Powder

Introduction

Chemical Identity and Classification

Methyl dodonate A acetate (CAS: 349487-98-5) belongs to the diterpenoid class of natural products. It is an acetylated derivative of the parent compound methyl dodonate A. The compound features a complex molecular structure with multiple stereogenic centers and a distinctive cyclopropa[j]naphthalene core scaffold coupled with a furan moiety .

Fundamental Chemical Data

The compound is characterized by the following essential chemical identifiers and properties:

PropertyInformation
Chemical Namemethyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
CAS Registry Number349487-98-5
Molecular FormulaC23H30O5
Molecular Weight386.48-386.49 g/mol
Type of CompoundDiterpenoids

This compound differs from its parent structure, methyl dodonate A (C21H28O4, MW: 344.4 g/mol), through the presence of an acetate group at the 4-position, which replaces a hydroxyl group in the parent compound .

Structural Characteristics

Molecular Structure Features

The structure of methyl dodonate A acetate contains several key functional groups that contribute to its chemical behavior:

  • A cyclopropa[j]naphthalene core skeleton

  • An acetoxy group at position 4

  • A methyl ester group

  • A furan ring attached via an ethyl linker

  • Multiple methyl substituents

The compound exhibits complex stereochemistry with six defined stereogenic centers (1aS,4S,4aR,5S,6R,8aS), creating a unique three-dimensional configuration that is likely critical to any biological activity it may possess .

Structural Identifiers

For precise chemical identification, the following structural descriptors are available:

IdentifierValue
SMILESCC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Standard InChIKeyKVAOLDXEOWNRQY-WMJZEDCSSA-N
Standard InChIInChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1

These identifiers enable unambiguous recognition of the compound in chemical databases and literature .

Physical Properties

Physical State and Appearance

Methyl dodonate A acetate typically appears as a powder at room temperature . This physical state influences its handling and application procedures in laboratory settings.

Solubility Profile

Understanding the solubility characteristics of methyl dodonate A acetate is essential for its effective utilization in research:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterLimited information available

The compound demonstrates good solubility in a range of organic solvents, particularly those of medium to low polarity, which is consistent with its moderately lipophilic structure .

Research Applications and Significance

Reference Standard Applications

Methyl dodonate A acetate is primarily used as a reference standard in analytical chemistry and natural product research. Its well-defined structure makes it valuable for:

  • Chromatographic analysis of related compounds

  • Structure elucidation studies

  • Quality control protocols for natural product extracts

These applications require high-purity standards, typically 95% or greater, which are commercially available from specialized chemical suppliers .

Relationship to Diterpenoid Pharmacology

As a member of the diterpenoid family, methyl dodonate A acetate belongs to a compound class with diverse biological activities. While specific research on this particular compound's pharmacological properties appears limited in the literature, related diterpenoids have demonstrated:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Cytotoxic effects against various cancer cell lines

  • Modulation of cellular signaling pathways

The structural uniqueness of methyl dodonate A acetate suggests potential for novel biological activities that warrant further investigation.

Comparative Analysis with Related Compounds

Relationship to Methyl Dodonate A

Methyl dodonate A acetate is derived from methyl dodonate A through acetylation of a hydroxyl group at the 4-position. This structural modification:

  • Increases the molecular weight from 344.4 g/mol to 386.48 g/mol

  • Changes the molecular formula from C21H28O4 to C23H30O5

  • Potentially alters lipophilicity, membrane permeability, and biological activity

  • May influence metabolic stability and pharmacokinetic properties

These differences highlight the importance of acetylation as a common structural modification in natural product chemistry .

Position within Diterpenoid Classification

Within the broader classification of diterpenoids, methyl dodonate A acetate represents a specialized structural type with:

  • A cyclopropa[j]naphthalene framework that is relatively uncommon

  • Multiple stereogenic centers creating a specific three-dimensional arrangement

  • A combination of carbocyclic and heterocyclic (furan) components

These structural features distinguish it from more common diterpenoid classes such as labdanes, clerodanes, and kauranes.

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